2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Description
“2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a chemical compound with the molecular formula C20H19N3O5S. It is a type of benzamide compound .
Synthesis Analysis
Benzamide compounds, including this one, are often synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Cardiotonic Activity
Research has demonstrated the potential cardiotonic activities of related pyridazinone derivatives, including 2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide and others. These compounds showed a clear cardiotonic effect, indicating a possible application for 2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide in heart-related therapies (Wang et al., 2008).
Electrophysiological Activity
A study on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally similar, revealed their potency in in vitro Purkinje fiber assays. These findings suggest potential electrophysiological applications for this compound, particularly in cardiac electrophysiology (Morgan et al., 1990).
Hedgehog Signaling Pathway Inhibition
GDC-0449, a compound similar in structure, is a potent inhibitor of the Hedgehog signaling pathway, suggesting a potential application for this compound in inhibiting this pathway, which is relevant in various cancers (Yue et al., 2011).
Antipsychotic Properties
Related compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been studied for their antidopaminergic properties, suggesting a potential application in the treatment of psychosis or as antipsychotic agents (Högberg et al., 1990).
Anticancer Research
A study synthesizing substituted benzamides, including those structurally similar to this compound, demonstrated potential anticancer properties. This research avenue could be explored further for the development of anticancer agents (Redda et al., 2011).
Antifungal Activity
Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities, showed significant antifungal activity. This suggests a possible application for this compound in antifungal treatments (Ienascu et al., 2018).
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-17-6-4-5-15(19(17)28-2)20(24)21-14-9-7-13(8-10-14)16-11-12-18(23-22-16)29(3,25)26/h4-12H,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBPJROVRVYEGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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